molecular formula C16H14N8O B2708587 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034312-00-8

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No. B2708587
CAS RN: 2034312-00-8
M. Wt: 334.343
InChI Key: RMKXCHBIDOOQFD-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule that contains two triazole rings and a pyridine ring . Triazole rings are five-membered rings containing two nitrogen atoms, and they’re known for their versatility in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds have been synthesized using various methods. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been established using techniques like NMR and MS analysis . These techniques provide detailed information about the molecular structure and the arrangement of atoms within the molecule .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

The compound has been characterized and tested as a p-type semiconductor in organic field-effect transistors (OFETs) . The planarity of its structure and efficient intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in its semiconducting behavior. OFETs are essential components in flexible electronics, sensors, and displays.

Antiviral Research

While not directly related to the compound itself, the concept of 1,2,3-triazoles has been explored in antiviral research. For instance, 3′-azidothymidine (AZT)-derived 1,2,3-triazoles have shown promise as potent inhibitors of HIV-1 . Although this specific compound is not mentioned, it highlights the broader relevance of triazole derivatives in medicinal chemistry.

Cytotoxicity Evaluation

A series of 1,2,3-triazole derivatives based on a quinoline–benzimidazole hybrid scaffold was screened for in vitro cytotoxicity against various cancer cell lines. One compound (Q6) exhibited excellent cytotoxic activity . While not identical to our compound, this study underscores the potential of triazole-based structures in cancer research.

Practical Synthesis

A practical flow synthesis of 1,2,3-triazoles has been established using copper-on-charcoal as a heterogeneous catalyst . Although this specific compound is not mentioned, it highlights the importance of efficient synthetic methods for triazole derivatives.

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8O/c25-16(11-24-15-4-2-1-3-14(15)20-22-24)18-9-12-10-23(21-19-12)13-5-7-17-8-6-13/h1-8,10H,9,11H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKXCHBIDOOQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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